3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde
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Overview
Description
3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the benzyl and carbaldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling complex organic reactions. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the carbaldehyde group to a carboxylic acid.
Reduction: Reduction of the carbaldehyde group to a primary alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carboxylic acid.
Reduction: Formation of 4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s tetracyclic structure allows it to fit into unique binding sites, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene: Similar tetracyclic structure with a cyclohexyl group instead of a carbaldehyde group.
Ethyl (5S)-4-benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carboxylate: Contains an ethyl ester group instead of a carbaldehyde group.
Uniqueness
3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
4-benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carbaldehyde |
InChI |
InChI=1S/C22H22N2O/c25-15-17-9-10-20-19(13-17)18-7-4-8-21-22(18)24(20)12-11-23(21)14-16-5-2-1-3-6-16/h1-3,5-6,9-10,13,15,21H,4,7-8,11-12,14H2 |
InChI Key |
CJKDEKOSYBTXAM-UHFFFAOYSA-N |
SMILES |
C1CC2C3=C(C1)C4=C(N3CCN2CC5=CC=CC=C5)C=CC(=C4)C=O |
Canonical SMILES |
C1CC2C3=C(C1)C4=C(N3CCN2CC5=CC=CC=C5)C=CC(=C4)C=O |
Origin of Product |
United States |
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